2-[2-(Methylamino)ethoxy]benzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)ethoxy]benzonitrile typically involves the reaction of 2-chloroethanol with methylamine to form 2-(methylamino)ethanol. This intermediate is then reacted with 2-fluorobenzonitrile under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product . The industrial methods also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[2-(Methylamino)ethoxy]benzonitrile is widely used in scientific research due to its versatile properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethoxy]benzonitrile involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[2-(Methylamino)ethoxy]benzonitrile is structurally similar to other compounds such as AB-FUBINACA and ADB-FUBINACA. it is unique in its specific functional groups and properties, which make it suitable for different applications. The presence of the methylamino and ethoxy groups distinguishes it from other similar compounds and contributes to its unique reactivity and applications.
List of Similar Compounds
- AB-FUBINACA
- ADB-FUBINACA
- MMB-FUBINACA
Properties
IUPAC Name |
2-[2-(methylamino)ethoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIGDXMPHKGACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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